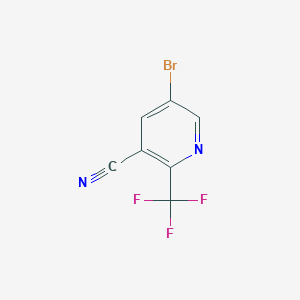![molecular formula C25H19N7O3 B2608868 N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide CAS No. 1170645-51-8](/img/structure/B2608868.png)
N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and discussion of any challenges or unique aspects of the synthesis process .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It may include details on reaction mechanisms, products formed, and conditions required for the reaction .Physical And Chemical Properties Analysis
This includes details like the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties (UV-Vis, IR, NMR, etc.) may also be included .Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques : The compound is synthesized using specific techniques like high-temperature glycosylation, ammonolysis, and glycosylation of various precursors, demonstrating the complexity and precision required in the synthesis process. The methodologies involved are critical for producing desired derivatives and analogs (Petrie et al., 1985).
Biological Activity : The derivatives of this compound exhibit significant biological activity. Some analogs show notable antiviral and antitumor activities, particularly against measles and leukemia. This highlights the potential therapeutic applications of such compounds in treating various diseases (Petrie et al., 1985).
Medicinal Chemistry and Antimicrobial Screening
Antimicrobial Properties : Novel derivatives of the compound have been synthesized and evaluated for their antimicrobial activities. This includes screening against pathogenic bacteria like S. aureus and E. coli, indicating their potential use in developing new antimicrobial agents (Idrees et al., 2020).
Chemical Characterization and Structural Analysis : The structural characterization of these compounds involves advanced techniques like NMR, IR, and mass spectrometry. This comprehensive analysis is crucial for understanding the properties and potential applications of these compounds in medicinal chemistry (Idrees et al., 2020).
Cancer Research and Anti-inflammatory Properties
Anticancer Activity : Some pyrazolopyrimidines derivatives, closely related to the given compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents. This demonstrates the compound's relevance in cancer research, potentially leading to new treatments for various cancers (Rahmouni et al., 2016).
Inhibition of Sirtuins in Cancer Cells : Some derivatives synthesized from similar compounds have been evaluated for their anti-proliferative properties, showing effectiveness in inhibiting sirtuins in cancer cells. This suggests a possible mechanism of action for these molecules in combating cancer (Ismail et al., 2017).
Anti-Inflammatory and Analgesic Agents : Derivatives of benzodifuranyl and thiazolopyrimidines, related to the compound, have been synthesized and evaluated as anti-inflammatory and analgesic agents. They have shown promising results in inhibiting COX-1/COX-2, which are important targets in treating inflammation and pain (Abu‐Hashem et al., 2020).
Safety And Hazards
properties
IUPAC Name |
N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N7O3/c1-14-7-9-17(10-8-14)31-22-18(13-26-31)23(33)29-25(28-22)32-21(11-15(2)30-32)27-24(34)20-12-16-5-3-4-6-19(16)35-20/h3-13H,1-2H3,(H,27,34)(H,28,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFORCBLXOMUIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC6=CC=CC=C6O5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

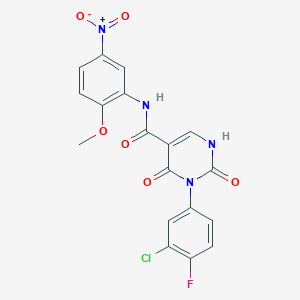
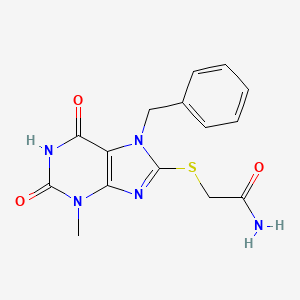
![2-(3-(Diethylamino)propyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608787.png)
![6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B2608788.png)
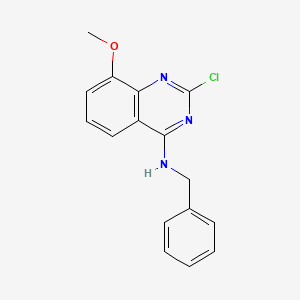
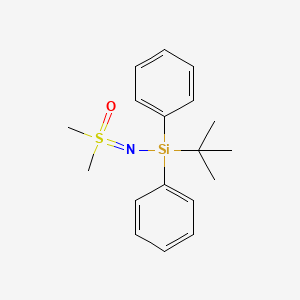
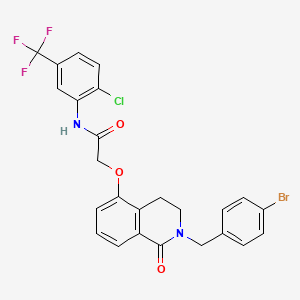
![5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride](/img/structure/B2608792.png)
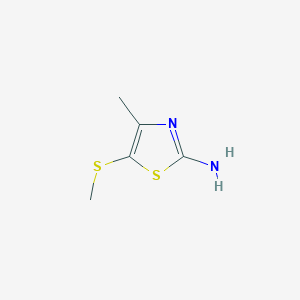
![N-methyl-1-(4-{[(4-propylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2608794.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B2608797.png)
![3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline](/img/structure/B2608798.png)
![[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine](/img/structure/B2608805.png)
